

An In-depth Technical Guide to (3-Aminophenoxy)acetic Acid Methyl Ester

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Compound of Interest

Compound Name: Methyl 2-(3-aminophenoxy)acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (3-Aminophenoxy)acetic acid methyl ester, a molecule of interest in chemical synthesis and drug discovery. This document details its physicochemical properties, spectral data, and a proposed synthesis protocol.

Physicochemical Properties

(3-Aminophenoxy)acetic acid methyl ester, with the CAS number 158196-47-5, is a chemical compound with potential applications as a building block in the synthesis of more complex molecules.^{[1][2]} A summary of its key physicochemical properties is presented in the table below. Please note that while some experimental data is available, other values are computed based on its structure.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	PubChem[1][2]
Molecular Weight	181.19 g/mol	PubChem[1][2]
CAS Number	158196-47-5	PubChem[1][2]
XLogP3	0.7	Computed by PubChem[1][2]
Hydrogen Bond Donor Count	1	Computed by PubChem[1][2]
Hydrogen Bond Acceptor Count	4	Computed by PubChem[1][2]
Rotatable Bond Count	4	Computed by PubChem[1][2]
Exact Mass	181.07389321 Da	Computed by PubChem[1][2]
Topological Polar Surface Area	61.6 Å ²	Computed by PubChem[1][2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Spectral Characterization

The structural elucidation of (3-Aminophenoxy)acetic acid methyl ester relies on various spectroscopic techniques. While publicly available experimental spectra are limited, commercial suppliers indicate the availability of NMR and LC-MS data.[3][4][5] Predicted spectral data provides valuable insight into the expected chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and ether linkages.

^{13}C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts will be characteristic of their chemical environment.

Mass Spectrometry (MS)

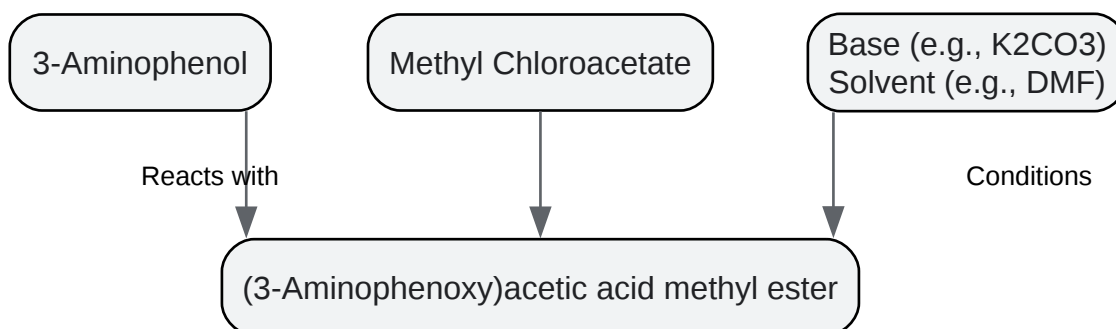
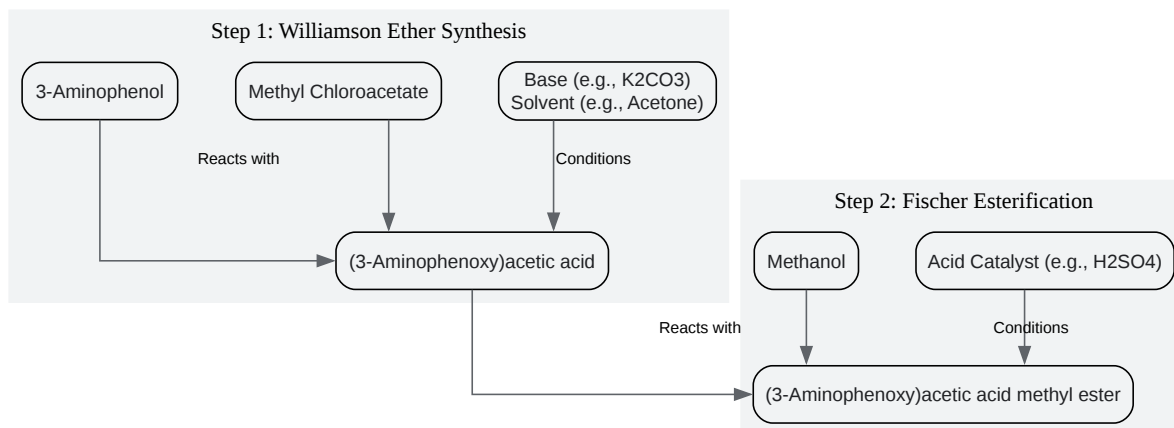
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ($[\text{M}]^+$) would be expected at an m/z corresponding to the molecular weight (181.19). Common fragmentation patterns for esters include the loss of the alkoxy group ($-\text{OCH}_3$) or the entire ester group.

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of (3-Aminophenoxy)acetic acid methyl ester is not readily available in the public domain. However, based on general principles of organic synthesis, two plausible routes are proposed below.

Method 1: Williamson Ether Synthesis followed by Esterification

This two-step synthesis involves the formation of the ether linkage followed by the esterification of the resulting carboxylic acid.



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